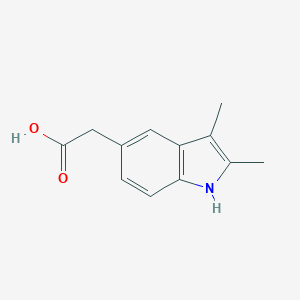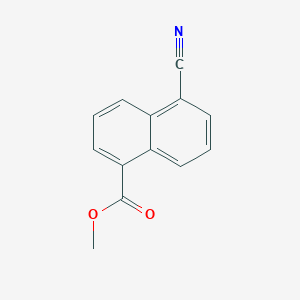![molecular formula C32H32N2S2 B373793 11-(4-benzhydryl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide](/img/structure/B373793.png)
11-(4-benzhydryl-1-piperazinyl)-10,11-dihydrodibenzo[b,f]thiepin-2-yl methyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine is a complex organic compound known for its significant pharmacological properties. It is often studied for its interactions with serotonin receptors, making it a valuable compound in neuropharmacology .
Méthodes De Préparation
The synthesis of 1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine involves multiple steps. The synthetic route typically starts with the preparation of the benzhydryl and piperazine moieties, followed by their coupling under specific reaction conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity .
Analyse Des Réactions Chimiques
1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound, often using reagents like chlorine or nitric acid.
Applications De Recherche Scientifique
This compound has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Its interaction with serotonin receptors makes it a valuable tool in neurobiological studies.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders.
Industry: It is used in the development of new pharmaceuticals and chemical products.
Mécanisme D'action
1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine primarily acts as a serotonin receptor antagonist. It binds to various serotonin receptor subtypes, inhibiting their activity and modulating neurotransmitter release. This interaction affects several molecular pathways, contributing to its pharmacological effects .
Comparaison Avec Des Composés Similaires
Similar compounds include:
Methiothepin: Another serotonin receptor antagonist with a similar structure but different pharmacological profile.
Metitepine: Shares structural similarities but has distinct receptor binding affinities.
Ro 8-6837: A compound with comparable serotonin receptor interactions but varying in its therapeutic applications.
1-Benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzobbenzothiepin-5-yl)piperazine stands out due to its unique combination of structural features and receptor binding properties, making it a subject of extensive research in neuropharmacology .
Propriétés
Formule moléculaire |
C32H32N2S2 |
|---|---|
Poids moléculaire |
508.7g/mol |
Nom IUPAC |
1-benzhydryl-4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazine |
InChI |
InChI=1S/C32H32N2S2/c1-35-27-16-17-31-28(23-27)29(22-26-14-8-9-15-30(26)36-31)33-18-20-34(21-19-33)32(24-10-4-2-5-11-24)25-12-6-3-7-13-25/h2-17,23,29,32H,18-22H2,1H3 |
Clé InChI |
CJJODPBCSUJPDK-UHFFFAOYSA-N |
SMILES |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canonique |
CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1,2-dimethyl-3H-pyrrolo[3,2-f]quinoline](/img/structure/B373719.png)


![3-Tert-butyl-7-(hydroxymethyl)bicyclo[3.3.1]nonan-9-ol](/img/structure/B373725.png)





